2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid
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Overview
Description
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of formally electrophilic organic groups to palladium, which results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent is crucial to its success .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is known to be stable and to perform well under the mild and functional group tolerant conditions of the Suzuki–Miyaura coupling reaction . It is also environmentally benign, which makes it suitable for use in a variety of settings .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates, catalyzed by a palladium(0) complex . The 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid compound, as an organoboron reagent, is involved in this reaction .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its involvement in the Suzuki–Miyaura coupling reaction .
Temporal Effects in Laboratory Settings
Organoboron compounds are generally stable and readily prepared, making them suitable for use in various chemical reactions .
Metabolic Pathways
Organoboron compounds can be converted into a broad range of functional groups, suggesting their involvement in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Isopropoxy Group: The isopropoxy group can be introduced through nucleophilic substitution reactions using isopropanol and a suitable leaving group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Substitution: The isopropoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Borane Derivatives: Formed through reduction reactions
Scientific Research Applications
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the synthesis of drug candidates due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the preparation of functional materials, such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activity and as a tool for studying enzyme mechanisms
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
2-(Trifluoromethyl)pyridine-3-boronic acid: Lacks the isopropoxy group.
2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid: Different position of the boronic acid group.
Uniqueness
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its boronic acid group, isopropoxy group, and trifluoromethyl group on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYDUFNUDIURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681615 |
Source
|
Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-67-0 |
Source
|
Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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